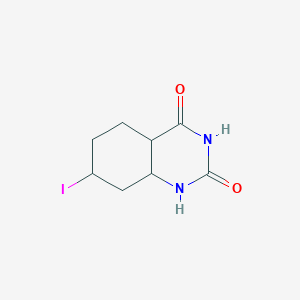
7-iodo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-iodo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes an iodine atom at the 7th position and a hexahydroquinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-iodo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione typically involves the iodination of a pre-formed hexahydroquinazoline derivative. One common method includes the reaction of 4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
7-iodo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction Reactions: Reduction can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 7-azido-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione, while oxidation with potassium permanganate could produce 7-iodoquinazoline-2,4-dione.
Wissenschaftliche Forschungsanwendungen
7-iodo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-iodo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as kinases or proteases, or as a modulator of receptors involved in cell signaling pathways. The iodine atom can enhance the compound’s binding affinity to its target, leading to increased potency and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
7-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione: Similar structure but with a chlorine atom instead of iodine, leading to variations in its chemical and biological properties.
7-bromo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione:
Uniqueness
The presence of the iodine atom in 7-iodo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione imparts unique properties such as increased molecular weight, altered electronic distribution, and enhanced binding affinity to certain biological targets. These characteristics make it a valuable compound for specific research and industrial applications .
Eigenschaften
Molekularformel |
C8H11IN2O2 |
|---|---|
Molekulargewicht |
294.09 g/mol |
IUPAC-Name |
7-iodo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H11IN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h4-6H,1-3H2,(H2,10,11,12,13) |
InChI-Schlüssel |
DBEBFBPFMKDSRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(CC1I)NC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Glycinamide, L-a-glutamyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B12355990.png)
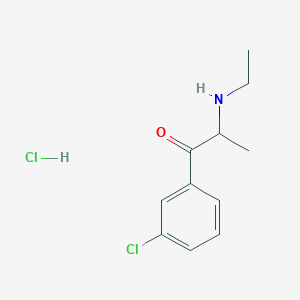
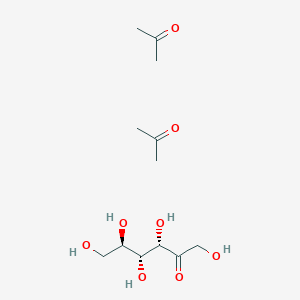
![N-[3-[(2-oxo-3H-pyridine-3-carbonyl)amino]propyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B12356009.png)
![{3-[(2,4-Dimethylphenyl)carbamoyl]naphthalen-2-yl}oxyphosphonic acid sodium](/img/structure/B12356016.png)
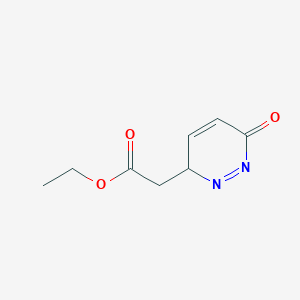
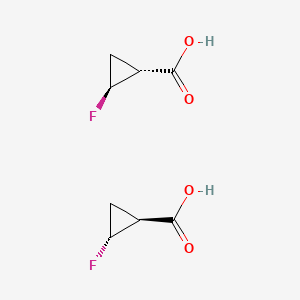
![2-[6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-diazinan-1-yl]acetamide](/img/structure/B12356043.png)
![7,8-dimethyl-4a,5,5a,6,7,8,9,9a,10,10a-decahydro-1H-benzo[g]pteridine-2,4-dione](/img/structure/B12356049.png)
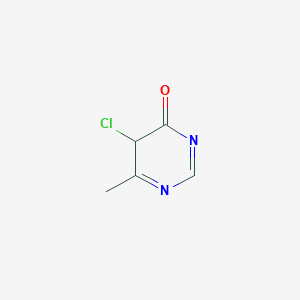
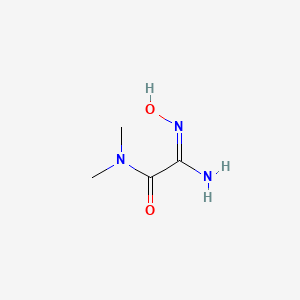
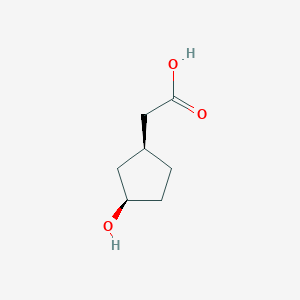
![(E)-2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B12356089.png)
